An In-depth Technical Guide to 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (CAS No. 911049-01-9)
An In-depth Technical Guide to 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (CAS No. 911049-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[3] The diverse therapeutic potential of 1,2,4-oxadiazole derivatives is well-documented, with compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][4][5]
This guide focuses on a specific, strategically designed member of this class: 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The incorporation of a 3-bromophenyl group at the 3-position and an ethyl group at the 5-position provides a versatile platform for further chemical elaboration in drug discovery programs. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The ethyl group at the 5-position can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, serving as a technical resource for researchers engaged in the design and development of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.
| Property | Value | Source(s) |
| CAS Number | 911049-01-9 | [6][7] |
| Molecular Formula | C₁₀H₉BrN₂O | [6][7] |
| Molecular Weight | 253.10 g/mol | [6][7] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Purity | ≥98% (as commercially available) | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents). Solubility in aqueous media is likely to be low to moderate.[8] | - |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
Chemical Structure:
Figure 1: Chemical structure of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.
Synthesis of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the acylation of an amidoxime followed by a cyclodehydration reaction.[9] This general strategy can be readily adapted for the specific synthesis of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The overall synthetic workflow is depicted below.
Figure 2: Proposed synthetic workflow for 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 1,2,4-oxadiazoles.[10][11] Optimization of reaction conditions may be necessary to achieve optimal yields.
Part 1: Synthesis of 3-Bromobenzamidoxime (Intermediate 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a suitable base such as sodium bicarbonate or sodium carbonate (2 equivalents) in a solvent system like aqueous ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 3-bromobenzamidoxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-bromobenzamidoxime.
Part 2: Synthesis of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (Final Product)
-
Reaction Setup: Dissolve 3-bromobenzamidoxime (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Acylation: To the cooled solution, add propionyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC for the formation of the O-acylated intermediate.
-
Cyclodehydration: Upon completion of the acylation step, heat the reaction mixture to reflux. The thermal cyclodehydration of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole typically occurs within a few hours.[10]
-
Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers should be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole make it a valuable building block in drug discovery. The 1,2,4-oxadiazole core itself is a privileged scaffold, present in numerous biologically active compounds.[1]
1. Bioisosteric Replacement: The 1,2,4-oxadiazole moiety serves as an effective bioisostere for ester and amide groups. This substitution can lead to compounds with improved metabolic stability, enhanced cell permeability, and better overall pharmacokinetic profiles.[3]
2. Scaffold for Library Synthesis: The true utility of this compound lies in the synthetic handle provided by the bromine atom on the phenyl ring. This allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. Through these reactions, a diverse library of analogs can be rapidly synthesized, enabling a thorough exploration of the structure-activity relationship around the 3-phenyl substituent. This is a common and powerful strategy in lead optimization.
3. Potential Therapeutic Areas: While specific biological activity for 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is not extensively reported, derivatives of the 1,2,4-oxadiazole class have shown promise in a multitude of therapeutic areas, including:
-
Oncology: Various 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[1][12]
-
Inflammation and Pain: The scaffold has been incorporated into molecules with potent anti-inflammatory and analgesic properties.[13]
-
Infectious Diseases: Antimicrobial and antifungal activities are also well-documented for this class of compounds.[1]
-
Central Nervous System (CNS) Disorders: The 1,2,4-oxadiazole nucleus is found in compounds targeting CNS-related conditions.[5]
Researchers can leverage 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole as a starting point to design and synthesize novel compounds for screening in these and other disease areas.
Safety and Handling
As a chemical intermediate intended for research purposes, 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole should be handled with appropriate care by trained personnel. The following information is based on data for structurally related compounds.[4][14][15]
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is a chemical entity of significant interest to the medicinal chemistry community. Its structural design, featuring a metabolically robust 1,2,4-oxadiazole core and a synthetically versatile bromophenyl group, positions it as a valuable building block for the construction of diverse chemical libraries. While detailed biological data for this specific compound is not yet widely available, the extensive body of literature on related 1,2,4-oxadiazoles suggests a high potential for the discovery of novel therapeutic agents derived from this scaffold. This guide provides a foundational resource for researchers looking to incorporate this promising intermediate into their drug discovery and development programs.
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